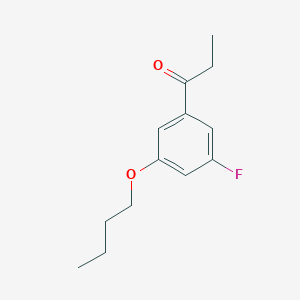

1-(3-Butoxy-5-fluorophenyl)propan-1-one

Description

1-(3-Butoxy-5-fluorophenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a 3-butoxy-5-fluorophenyl group. The butoxy ether moiety at the 3-position and fluorine at the 5-position on the aromatic ring impart distinct electronic and steric properties.

- Etherification: The butoxy group could be introduced via Williamson synthesis using 3-hydroxy-5-fluorophenylpropan-1-one and bromobutane under basic conditions.

- Fluorination: The fluorine substituent might be introduced via electrophilic aromatic substitution or through intermediates like diazonium salts .

Key physicochemical properties inferred from similar compounds (e.g., brominated analogs) include:

Properties

IUPAC Name |

1-(3-butoxy-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-5-6-16-12-8-10(13(15)4-2)7-11(14)9-12/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAWDKIVULISMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C(=O)CC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Butoxy-5-fluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-butoxy-5-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product. Industrial production methods may involve the use of catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Butoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-(3-Butoxy-5-fluorophenyl)propan-1-one exhibit significant antimicrobial properties. For instance, a related study on fluorinated carbazole derivatives showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the fluorine atom's position can significantly affect the compound's efficacy.

Case Study: Antimicrobial Efficacy

A series of compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results demonstrated that modifications in the structure led to varying degrees of antimicrobial activity, with some derivatives achieving MIC values as low as 16 µg/mL against resistant strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| Compound C | 64 | P. aeruginosa |

Antiviral Activity

The compound's structural features suggest potential antiviral applications. Research into related compounds has shown promising results against enteroviruses, indicating that similar modifications could enhance antiviral potency .

Case Study: Structure-Based Optimization

In a study focusing on enterovirus D68, analogs with specific substitutions demonstrated improved enzymatic inhibition and antiviral activity compared to their predecessors . This highlights the importance of chemical modifications in enhancing therapeutic efficacy.

Materials Science Applications

The incorporation of 1-(3-Butoxy-5-fluorophenyl)propan-1-one into polymer matrices has been investigated for its potential as a polymerization initiator. Its ability to generate reactive species under UV light makes it suitable for applications in photopolymerization processes.

Case Study: Photopolymerization Initiators

A comparative analysis of various initiators revealed that those incorporating fluorinated aromatic compounds exhibited superior performance in initiating polymerization reactions without toxic byproducts . This opens avenues for developing safer and more efficient materials.

Agrochemical Applications

The compound's structural properties may also lend themselves to agrochemical formulations, particularly as herbicides or fungicides. The fluorine substitution is known to enhance the biological activity of agrochemicals.

Case Study: Herbicidal Activity

In trials assessing the herbicidal properties of related compounds, those with fluorinated moieties showed increased efficacy in controlling weed growth compared to non-fluorinated analogs . This suggests that 1-(3-Butoxy-5-fluorophenyl)propan-1-one could be explored further in agricultural applications.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-5-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and activity. These transformations can influence various biological processes, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Structural and Functional Comparisons

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 5-fluoro substituent in 1-(3-Butoxy-5-fluorophenyl)propan-1-one and 4-FMC enhances electrophilicity of the ketone, influencing reactivity in nucleophilic additions. In contrast, 4-FMC’s methylamino group introduces basicity and hydrogen-bonding capacity .

- Reactivity : Brominated analogs (e.g., 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one) serve as intermediates for cross-coupling reactions, whereas nitro-substituted derivatives (e.g., 1-(2-hydroxy-5-methyl-3-nitrophenyl)propan-1-one) are precursors for amine synthesis .

Biological Activity

1-(3-Butoxy-5-fluorophenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the existing literature on its biological activities, mechanisms of action, and potential therapeutic implications.

Chemical Structure

The chemical structure of 1-(3-Butoxy-5-fluorophenyl)propan-1-one can be represented as follows:

This compound features a butoxy group and a fluorophenyl moiety, which are integral to its biological activity.

Biological Activity Overview

The biological activity of 1-(3-Butoxy-5-fluorophenyl)propan-1-one has been explored primarily in two domains: anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the compound's potential in suppressing cancer cell proliferation. For instance, research on chalcone derivatives, which share structural similarities with 1-(3-Butoxy-5-fluorophenyl)propan-1-one, demonstrated significant antiproliferative effects against melanoma cells. The mechanism involved cell cycle arrest and apoptosis induction through modulation of key proteins such as cyclin B1, p21, and Chk1 kinase .

Key Findings:

- Cell Cycle Arrest: The compound induces G2/M phase arrest by altering the expression of cell cycle-related proteins.

- Apoptosis Induction: Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-xL) were observed following treatment.

| Parameter | Effect |

|---|---|

| Cell Cycle Phase Arrest | G2/M phase |

| Pro-apoptotic Protein Levels | Increased (Bax, Bad) |

| Anti-apoptotic Protein Levels | Decreased (Bcl-xL) |

Antimicrobial Activity

The antimicrobial properties of 1-(3-Butoxy-5-fluorophenyl)propan-1-one have also been investigated. Studies indicate that compounds with similar structures exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. The efficacy against Staphylococcus aureus and Escherichia coli was particularly noted, suggesting that modifications to the butoxy group could enhance activity .

Antimicrobial Efficacy Table:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Low |

The mechanisms through which 1-(3-Butoxy-5-fluorophenyl)propan-1-one exerts its biological effects are multifaceted:

- Modulation of Cell Cycle Proteins: By influencing the expression of cyclins and checkpoint proteins, the compound effectively halts the progression of cancer cells.

- Induction of Apoptosis: The alteration in mitochondrial membrane potential leads to cytochrome c release, activating caspases involved in apoptosis.

- Antimicrobial Mechanisms: The structural features allow for interaction with bacterial membranes or essential metabolic pathways, leading to cell death.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

-

A study on chalcone derivatives reported a significant reduction in tumor size in animal models when treated with compounds similar to 1-(3-Butoxy-5-fluorophenyl)propan-1-one.

"Chalcone derivatives exhibited potent anticancer properties through apoptosis induction and cell cycle arrest mechanisms" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.